1-{4-[(3-Chlorophenyl)carbonyl]piperazin-1-yl}-2,2-diphenylethanone
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Overview
Description
1-[4-(3-Chlorobenzoyl)piperazino]-2,2-diphenyl-1-ethanone is a complex organic compound that features a piperazine ring substituted with a 3-chlorobenzoyl group and a diphenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-chlorobenzoyl)piperazino]-2,2-diphenyl-1-ethanone typically involves the reaction of 3-chlorobenzoyl chloride with piperazine, followed by the introduction of the diphenylethanone group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of 3-chlorobenzoyl chloride with piperazine in the presence of a base.
Step 2: Introduction of the diphenylethanone group through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the reagents are combined under controlled conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Chlorobenzoyl)piperazino]-2,2-diphenyl-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-[4-(3-Chlorobenzoyl)piperazino]-2,2-diphenyl-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[4-(3-chlorobenzoyl)piperazino]-2,2-diphenyl-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the chlorobenzoyl group are likely involved in binding to these targets, while the diphenylethanone moiety may influence the compound’s overall activity and selectivity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound shares the piperazine ring and chlorobenzoyl group but differs in the alkyl chain length and substitution pattern.
1-(3-Chlorophenyl)piperazine: Similar in structure but lacks the diphenylethanone moiety.
Diphenylpiperazine derivatives: These compounds have similar core structures but may have different substituents on the piperazine ring or phenyl groups.
Uniqueness
1-[4-(3-Chlorobenzoyl)piperazino]-2,2-diphenyl-1-ethanone is unique due to the combination of the piperazine ring, chlorobenzoyl group, and diphenylethanone moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C25H23ClN2O2 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
1-[4-(3-chlorobenzoyl)piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C25H23ClN2O2/c26-22-13-7-12-21(18-22)24(29)27-14-16-28(17-15-27)25(30)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,23H,14-17H2 |
InChI Key |
VSVVCOFNJAMQKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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